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Compound of Interest

Compound Name: 2-(Tert-butoxy)acetic acid

Cat. No.: B077238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(tert-
butoxy)acetic acid (CAS No. 13211-32-0), a valuable building block in organic synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]acetic acid[1]

Molecular Formula: C₆H₁₂O₃[1]

Molecular Weight: 132.16 g/mol [1][2]

Appearance: Colorless to yellow to brown liquid or low-melting solid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 2-(tert-butoxy)acetic acid.

¹H NMR Spectral Data
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The ¹H NMR spectrum of 2-(tert-butoxy)acetic acid exhibits three distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 Singlet, broad 1H -COOH

4.03 Singlet 2H -O-CH₂-

1.27 Singlet 9H -C(CH₃)₃

Solvent: Chloroform-d

(CDCl₃)

The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield

region of the spectrum, generally between 10-12 ppm.[4][5] This broadness is a result of

hydrogen bonding and chemical exchange. The methylene protons adjacent to the ether

oxygen are observed as a sharp singlet at approximately 4.03 ppm. The nine equivalent

protons of the tert-butyl group give rise to a strong singlet at around 1.27 ppm.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 2-(tert-butoxy)acetic acid shows four signals,

corresponding to the four unique carbon environments. The chemical shifts are influenced by

the electronegativity of the attached oxygen atoms.

Chemical Shift (δ) ppm Assignment

~175 -COOH

~74 -C(CH₃)₃

~66 -O-CH₂-

~28 -C(CH₃)₃

Solvent: Chloroform-d (CDCl₃) (Predicted)
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The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately

175 ppm.[4][5] The quaternary carbon of the tert-butyl group is observed around 74 ppm, while

the methylene carbon adjacent to the ether oxygen appears at about 66 ppm. The three

equivalent methyl carbons of the tert-butyl group are the most shielded, resonating at

approximately 28 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-(tert-butoxy)acetic acid is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 (broad) O-H stretch (Carboxylic acid)

2975-2850 C-H stretch (Alkyl)

~1710 (strong) C=O stretch (Carboxylic acid)

~1190 C-O stretch (Ether)

The most prominent feature in the IR spectrum is the very broad absorption band in the region

of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-

bonded carboxylic acid.[4][5] A strong, sharp peak around 1710 cm⁻¹ corresponds to the

carbonyl (C=O) stretch of the carboxylic acid.[4][5] The spectrum also displays C-H stretching

vibrations from the alkyl groups in the 2975-2850 cm⁻¹ range and a C-O stretching band for the

ether linkage around 1190 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Molecular Ion (M⁺): m/z = 132

Key Fragments: m/z = 57, 45, 41
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The mass spectrum would be expected to show a molecular ion peak at m/z = 132,

corresponding to the molecular weight of the compound. A prominent peak is expected at m/z =

57, which corresponds to the stable tert-butyl cation ((CH₃)₃C⁺) formed by the cleavage of the

ether bond. Other potential fragments include the loss of the tert-butyl group to give a fragment

at m/z = 75, and further fragmentation of the acetic acid moiety. The signature fragmentation for

a carboxylic acid involves the sequential loss of OH (17 mass units) and then CO (28 mass

units).[5]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-(tert-butoxy)acetic acid is dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment.

Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A

spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1

second are typical parameters. Several hundred to a few thousand scans may be required to

obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of

the ¹³C isotope.

Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier

transform, followed by phase and baseline correction. The chemical shifts are referenced to

the TMS signal at 0.00 ppm.

IR Spectroscopy
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Sample Preparation: As 2-(tert-butoxy)acetic acid is a liquid or low-melting solid, the

spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the spectrometer's sample compartment, and the sample spectrum is

acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.

Processing: The final spectrum is presented in terms of transmittance or absorbance as a

function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from

the sample spectrum by the instrument's software.

Mass Spectrometry
Sample Preparation: A dilute solution of 2-(tert-butoxy)acetic acid is prepared in a volatile

organic solvent such as methanol or dichloromethane at a concentration of approximately 1

mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is typically used.

GC Conditions: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is used. The oven

temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. Helium

is used as the carrier gas.

MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a

mass range of m/z 35-200.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum

corresponding to the chromatographic peak of 2-(tert-butoxy)acetic acid are analyzed to

determine the retention time, the molecular ion, and the fragmentation pattern.

Workflow for Spectral Analysis
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The logical flow of acquiring and interpreting the spectral data for the structural elucidation of 2-
(tert-butoxy)acetic acid is illustrated below.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

2-(Tert-butoxy)acetic Acid Sample

NMR Spectroscopy
(¹H & ¹³C)

Acquire Spectra

IR Spectroscopy

Acquire Spectra

Mass Spectrometry

Acquire Spectra

Chemical Shifts
Integration
Multiplicity

Characteristic Absorptions
(Functional Groups)

Molecular Ion (M⁺)
Fragmentation Pattern

Confirm Structure

Correlate Data Correlate Data Correlate Data

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2-(tert-butoxy)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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